AM6545
Description
Overview of the Endocannabinoid System (ECS)
The endocannabinoid system (ECS) is a complex lipid signaling network found throughout the central and peripheral nervous systems in vertebrates. wikipedia.orgoup.com It plays crucial roles in regulating a wide array of physiological and cognitive processes, including energy homeostasis, immune response, pain sensation, mood, and memory. wikipedia.orgresearchgate.netmdpi.com The ECS is composed of three key components: endogenous cannabinoids (endocannabinoids), cannabinoid receptors, and the enzymes responsible for the synthesis and degradation of endocannabinoids. wikipedia.orgnih.govnih.gov The primary endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), both derived from arachidonic acid. oup.comresearchgate.net These lipid messengers are synthesized on demand and act as retrograde neurotransmitters, modulating signaling between neurons. wikipedia.orgmdpi.com
Role of Cannabinoid Receptor 1 (CB1R) in Physiological Functions
The cannabinoid receptor 1 (CB1R) is a G protein-coupled receptor encoded by the CNR1 gene in humans. wikipedia.org It was first characterized and cloned in the late 1980s and early 1990s. wikipedia.org CB1R is the most abundant G protein-coupled receptor in the central nervous system, although it is also expressed in peripheral organs and tissues. wikipedia.orgnih.govmdpi.comphysoc.org Activation of CB1R generally inhibits neurotransmitter release and is involved in numerous physiological processes. wikipedia.org CB1 receptors are primarily located on presynaptic terminals of various neuron types, including GABAergic, glutamatergic, and serotonergic neurons, where they modulate the release of both excitatory and inhibitory neurotransmitters. wikipedia.org
CB1R in Energy Homeostasis and Metabolism
CB1R plays a significant role in regulating energy balance and metabolism. wikipedia.orgcore.ac.ukcapes.gov.br It is expressed in brain regions critical for regulating feeding, energy expenditure, and reward, such as the hypothalamus. core.ac.ukoup.com Peripheral CB1R expression is also found in key metabolic tissues, including adipose tissue, liver, pancreas, and skeletal muscle. researchgate.netmdpi.comcore.ac.uk Activation of CB1R can stimulate appetite and food intake. core.ac.uk Furthermore, CB1R activation in peripheral tissues influences lipid and glucose metabolism. mdpi.comcore.ac.ukcapes.gov.br For instance, activation of CB1 receptors in adipocytes can stimulate lipogenesis and reduce lipolysis. mdpi.com Studies have shown that blocking CB1 receptors can improve insulin (B600854) sensitivity and reduce blood glucose levels, suggesting a role for pancreatic CB1R in regulating insulin secretion. mdpi.com Dysregulated CB1R signaling has been implicated in metabolic disorders and obesity. core.ac.ukdzl.de
CB1R in Pain and Inflammation
The ECS, particularly through CB1R, is involved in modulating pain and inflammation. wikipedia.orgfrontiersin.orgnih.gov CB1 receptors are located at key points along pain pathways in the nervous system, including on primary afferent terminals and in the spinal cord, where they can inhibit the transmission of noxious stimuli. frontiersin.orgnih.govmdpi.com Activation of CB1R contributes to analgesia by modulating neurotransmitter release in pain processing regions. nih.gov In pathological conditions like inflammatory and neuropathic pain, CB1 receptor expression can be upregulated in affected areas, potentially increasing the system's capacity to modulate pain signals. mdpi.com While CB2 receptors are primarily associated with immune cells and inflammation, CB1 receptors also play a role in inflammatory pain. haematologica.orgresearchgate.net
CB1R in Neurological and Psychiatric Disorders
CB1R function is implicated in a range of neurological and psychiatric conditions. wikipedia.orgnih.govumpr.ac.id Its widespread expression in brain regions involved in cognition, emotion, and behavior highlights its relevance. oup.comnih.gov Dysregulation of CB1R signaling has been linked to disorders such as anxiety, depression, schizophrenia, epilepsy, Huntington's disease, multiple sclerosis, and Alzheimer's disease. wikipedia.orgnih.govnih.govumpr.ac.idmdpi.comnih.gov For example, alterations in CB1R levels in certain brain areas are associated with symptoms of schizophrenia. wikipedia.org Modulating CB1R activity has been explored as a potential therapeutic strategy for these conditions, although the complex role of the receptor necessitates careful consideration. nih.govnih.gov
Historical Context of CB1R Antagonists in Therapeutics
The discovery of the ECS and the identification of CB1R spurred interest in developing therapeutic agents targeting this system. Given the role of CB1R in regulating appetite and metabolism, antagonists or inverse agonists of CB1R were investigated as potential treatments for obesity and related metabolic disorders. core.ac.ukmdpi.com
Rimonabant (B1662492): Efficacy and Limitations
Rimonabant (SR141716) was one of the first selective CB1 receptor antagonists/inverse agonists to reach the market, approved in Europe in 2006 for weight loss and actively considered by the FDA. mdpi.comscielo.breuropa.eu Clinical trials demonstrated that rimonabant was effective in promoting moderate weight loss in obese patients and showed beneficial effects on metabolic risk factors, such as improving insulin sensitivity and lipid profiles, sometimes beyond what would be expected from weight loss alone. mdpi.comscielo.brnih.govacs.org
However, despite its efficacy in weight management and metabolic improvements, rimonabant was associated with significant psychiatric side effects. core.ac.ukcapes.gov.brscielo.brnih.govacs.orgresearchgate.net These included increased risks of anxiety, depression, and suicidal ideation. scielo.bracs.orgresearchgate.net These adverse effects were attributed to the blockade of CB1 receptors in the central nervous system, highlighting the critical role of central CB1R signaling in mood and behavior. acs.orgresearchgate.net Due to these serious psychiatric concerns, rimonabant was withdrawn from the market. core.ac.ukcapes.gov.brnih.govacs.orgresearchgate.net The experience with rimonabant underscored the challenges of targeting the widely distributed CB1 receptor and emphasized the need for developing compounds with improved safety profiles, potentially by limiting central nervous system penetration or by acting as neutral antagonists rather than inverse agonists. mdpi.comacs.orgwikipedia.org
Rationale for Peripherally Restricted CB1R Antagonists
The involvement of CB1R in regulating energy balance, appetite, and metabolism has made it a target for pharmacological intervention in conditions like obesity and metabolic syndrome. nih.govacs.org Early attempts to target CB1R for weight loss involved centrally acting antagonists/inverse agonists, such as rimonabant. acs.orgnih.gov While rimonabant demonstrated efficacy in reducing food intake and body weight and improving metabolic parameters, its clinical use was limited by significant centrally mediated adverse effects, including anxiety, depression, and suicidal ideation. acs.orgmdpi.comwikipedia.org
This experience highlighted the critical need for therapeutic agents that could selectively target peripheral CB1 receptors while minimizing penetration into the CNS to avoid neuropsychiatric side effects. acs.orgnih.govmdpi.com The rationale for developing peripherally restricted CB1R antagonists stems from the understanding that peripheral CB1R populations play a significant role in metabolic regulation independently of central effects. acs.orgmdpi.com Studies have shown that blocking peripheral CB1R can lead to beneficial effects on weight loss, insulin sensitivity, glucose regulation, and lipid metabolism, even independent of changes in food intake. acs.orgmdpi.comfrontiersin.org This suggests that targeting peripheral CB1R offers a promising strategy to address metabolic disorders without the CNS liabilities associated with centrally acting compounds. acs.orgnih.govmdpi.com
AM6545 is a chemical compound that has been developed as a peripherally restricted CB1 receptor neutral antagonist, specifically designed to address the limitations of earlier, centrally acting CB1R antagonists. wikipedia.orgnih.gov Research into this compound has focused on evaluating its activity profile and therapeutic potential in preclinical models, emphasizing its limited brain penetration and peripheral actions. wikipedia.orgresearchgate.netnih.gov
Detailed research findings on this compound demonstrate its high affinity and selectivity for the CB1 receptor over the CB2 receptor. researchgate.netnih.govtocris.com
| Compound | Target Receptor | Ki (nM) | Selectivity (CB1 vs CB2) |
| This compound | CB1 | 1.7 researchgate.net, 3.3 tocris.com | >100-fold tocris.com, Selective nih.gov |
| This compound | CB2 | 523 researchgate.net | - |
Studies have shown that this compound is a neutral antagonist, meaning it does not affect basal cAMP levels in transfected cells, distinguishing it from inverse agonists like rimonabant. researchgate.netnih.gov Crucially, brain penetration studies in rodents have indicated that this compound exhibits limited CNS penetration compared to centrally active CB1R antagonists like AM4113. researchgate.netnih.gov This restricted brain access is a key characteristic designed to mitigate the central side effects observed with earlier compounds. wikipedia.orgnih.gov
Preclinical studies in rodent models of obesity and metabolic syndrome have investigated the effects of this compound on various metabolic parameters. This compound has been shown to dose-dependently reduce food intake and induce a sustained reduction in body weight in rats and mice. researchgate.netnih.gov This effect on food intake appears to be mediated, at least in part, by peripheral mechanisms, as it was maintained in rats with subdiaphragmatic vagotomy. researchgate.netnih.gov Furthermore, this compound inhibited food intake in CB1 receptor gene-deficient mice but not in CB1/CB2 receptor double knockout mice, suggesting its effects are primarily mediated through CB1 receptors. researchgate.netnih.gov
Beyond its impact on food intake and body weight, research indicates that this compound improves glucose homeostasis and insulin sensitivity in diet-induced obese mice and rat models of metabolic syndrome. frontiersin.orgtocris.comnih.gov It has been shown to correct diet-induced insulin resistance, alleviate glucose intolerance and hyperinsulinemia, and improve levels of circulating adipokines such as leptin and adiponectin. frontiersin.orgnih.govnih.gov this compound has also demonstrated beneficial effects on dyslipidemia, reducing elevated serum triglyceride, total cholesterol, and free fatty acid levels. frontiersin.orgnih.gov
The therapeutic potential of this compound extends to ameliorating metabolic syndrome-related complications, such as renal impairment. Studies have shown that this compound can inhibit elevated proteinuria and albumin excretion rate and alleviate histopathological alterations in kidney structure in rat models of metabolic syndrome, suggesting reno-protective effects. medchemexpress.commdpi.com These effects appear to involve interference with TGFβ1-mediated renal inflammation and fibrosis. mdpi.com
Research has also explored the molecular mechanisms underlying the peripheral actions of this compound. Studies in metabolic tissues like liver, adipose tissue, and muscle have investigated the acute signaling events induced by this compound treatment. kuleuven.be These studies have observed changes in the phosphorylation status of various signaling pathways, including downregulation of protein kinase A phosphorylation in adipose tissue and altered activation of MAPK and Akt-mTOR pathways in liver, adipose, and muscle tissues. kuleuven.be These findings provide insight into the cellular responses to peripheral CB1 antagonism by this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[4-(4-cyanobut-1-ynyl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1,4-thiazinan-4-yl)-4-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N5O3S/c1-18-24(26(34)31-32-13-15-37(35,36)16-14-32)30-33(23-11-10-21(27)17-22(23)28)25(18)20-8-6-19(7-9-20)5-3-2-4-12-29/h6-11,17H,2,4,13-16H2,1H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHQLFVDGLPBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCS(=O)(=O)CC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677329 | |
| Record name | AM-6545 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245626-05-4 | |
| Record name | 5-[4-(4-Cyano-1-butyn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxido-4-thiomorpholinyl)-4-methyl-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245626-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-6545 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1245626-05-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacology and Molecular Profile of Am6545
Receptor Binding and Selectivity
Binding assays are crucial for determining the affinity and selectivity of a ligand for its molecular targets. Studies on AM6545 have consistently demonstrated its potent and selective binding to the CB1 receptor.
This compound exhibits a high binding affinity for cannabinoid type 1 receptors (CB1R). nih.govexlibrisgroup.com Radioligand binding assays have determined its inhibition constant (Kᵢ) for CB1R to be in the low nanomolar range, with reported values of approximately 1.7 nM to 3.3 nM. nih.govexlibrisgroup.comnih.gov This high affinity indicates a strong and specific interaction with the receptor, a primary characteristic for a potent antagonist.
In addition to its high affinity for CB1R, this compound shows a marked selectivity for this receptor over the cannabinoid type 2 receptor (CB2R). nih.govexlibrisgroup.com The binding affinity for CB2R is significantly lower, with a reported Kᵢ value of 523 nM. nih.govexlibrisgroup.com This translates to a selectivity ratio of over 100-fold for CB1R compared to CB2R. Specifically, studies have shown a 302-fold selectivity for CB1 versus mouse CB2 receptors and a 38-fold selectivity for CB1 versus human CB2 receptors. nih.gov This high degree of selectivity is a critical feature, as it minimizes off-target effects that could arise from interactions with CB2R. nih.gov
| Receptor | Binding Affinity (Kᵢ) | Selectivity Ratio (CB2 Kᵢ / CB1 Kᵢ) |
|---|---|---|
| CB1R | 1.7 - 3.3 nM | >100-fold |
| CB2R | 523 nM |
Functional Characterization as a Neutral Antagonist
Functionally, this compound is classified as a neutral antagonist. nih.govexlibrisgroup.comnih.govfrontiersin.org This distinguishes it from inverse agonists, which not only block agonist activity but also reduce the basal, constitutive activity of the receptor.
A key characteristic of a neutral antagonist is its inability to alter the basal signaling activity of the receptor it binds to. nih.govmdpi.com In the case of CB1R, which is a Gᵢ/ₒ-coupled receptor, constitutive activity suppresses the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Functional assays, such as forskolin-stimulated cAMP assays in cells expressing human CB1 receptors, have been used to characterize this compound. nih.gov These studies have shown that this compound, even at concentrations up to 3 µM, produces no change in the basal or forskolin-stimulated levels of intracellular cAMP. nih.gov This lack of effect on second messenger signaling confirms its identity as a neutral antagonist. nih.govfrontiersin.org
The functional profile of this compound becomes clearer when compared to well-known CB1R inverse agonists like Rimonabant (B1662492) and AM251. nih.govnih.gov Unlike neutral antagonists, inverse agonists bind to the receptor and further decrease its basal activity, leading to an increase in cAMP levels above the baseline suppressed state. nih.gov Direct comparative studies have demonstrated that while the inverse agonist AM251 significantly stimulates cAMP production, this compound has no such effect. nih.gov This distinction is significant, as the adverse psychiatric side effects associated with earlier CB1R blockers like Rimonabant have been linked to their inverse agonist properties. nih.gov The development of neutral antagonists like this compound represents an effort to separate the therapeutic peripheral effects from the centrally-mediated side effects of inverse agonism. nih.govmdpi.com
| Compound | Functional Class | Effect on Basal cAMP Levels |
|---|---|---|
| This compound | Neutral Antagonist | No change |
| AM251 | Inverse Agonist | Increase |
| Rimonabant | Inverse Agonist | Increase |
Peripherally Restricted Nature
A defining feature of this compound is that it is a peripherally restricted compound, meaning it has limited ability to cross the blood-brain barrier (BBB) and act on CB1 receptors in the central nervous system. nih.govexlibrisgroup.comnih.govnih.govnih.govmdpi.com This property was intentionally designed to avoid the centrally-mediated side effects observed with brain-penetrant CB1R blockers. nih.govmdpi.compsu.edu
Brain penetration studies in rodents have confirmed the low CNS penetrance of this compound. nih.govexlibrisgroup.com When compared to centrally active CB1R antagonists, this compound achieves much lower concentrations in the brain relative to its plasma concentrations. nih.gov The brain-to-plasma ratio for this compound has been shown to be significantly lower than that of centrally acting antagonists. nih.govnih.gov For instance, the plasma/brain ratio of this compound is reported to be 33, in stark contrast to the ratio of 1.2 for the brain-penetrant inverse agonist rimonabant. nih.gov
The primary mechanism for this peripheral restriction is its interaction with efflux transporters at the BBB. nih.gov Specifically, this compound is a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports a wide variety of xenobiotics out of the brain. nih.govnih.gov Studies in P-gp deficient mice revealed a dramatic increase in the brain penetration of this compound, confirming that its low brain levels in wild-type animals are predominantly due to active extrusion by P-gp. nih.gov Despite being a P-gp substrate, which can sometimes limit oral absorption, this compound demonstrates good oral bioavailability. nih.govjci.org Studies using Caco-2 intestinal cell monolayers, a model for oral availability, showed an efflux ratio of 1.1, indicating that its absorption is not significantly limited by active transport in the gut. nih.govru.nl
Limited Brain Penetration
This compound is a peripherally restricted cannabinoid CB1 receptor antagonist specifically designed to minimize entry into the central nervous system (CNS). nih.gov This characteristic is a key feature of its pharmacological profile, distinguishing it from earlier generations of CB1 receptor antagonists. jci.org The limited brain penetration of this compound has been demonstrated in multiple preclinical studies through the measurement of brain-to-plasma concentration ratios. jci.orgnih.gov
Research has shown that this compound exhibits markedly reduced brain penetrance. jci.org For instance, following acute parenteral or oral administration in mice, the brain/plasma concentration ratio of this compound was found to be 0.03. jci.org This is significantly lower than the ratio of 0.8 for the brain-penetrant antagonist rimonabant. jci.org Even with chronic treatment over 28 days, the brain/plasma ratio of this compound remained low at 0.07. jci.org In contrast, the brain concentration of rimonabant was approximately 14-fold higher than that of this compound after chronic administration. jci.org
Further studies in rats and mice have corroborated these findings, showing brain-to-plasma concentration ratios for this compound to be in the range of 10-20%. nih.gov One study reported brain-to-plasma ratios in rats at 1, 3, and 5 hours after administration as 0.18, 0.23, and 0.41, respectively. nih.gov In mice, the ratios at 1 and 3 hours were 0.13 and 0.10. nih.gov These values are substantially lower than those for the centrally active compound AM4113, which had a brain-to-plasma ratio of 1.30 at 1 hour and 4.73 at 3 hours in rats. nih.gov The plasma/brain ratio of this compound is reported to be 33, compared to 1.2 for rimonabant. nih.gov
Table 1: Brain and Plasma Concentrations of this compound and AM4113 in Rats and Mice
| Species | Time Point (h) | Treatment (mg·kg⁻¹) | Brain [antagonist] (ng·g⁻¹) | Plasma [antagonist] (ng·mL⁻¹) | Brain:Plasma Ratio |
|---|---|---|---|---|---|
| Rat | 1 | 10 this compound | 29.7 ± 9.8 | 178.1 ± 99.4 | 0.18 ± 0.11 |
| 10 AM4113 | 63.6 ± 6.2 | 49.3 ± 5.9 | 1.30 ± 0.18 | ||
| 3 | 10 this compound | 58.8 ± 4.8 | 267.9 ± 91.9 | 0.23 ± 0.06 | |
| 10 AM4113 | 123.4 ± 15.6 | 36.2 ± 8.5 | 4.73 ± 2.62 | ||
| 5 | 10 this compound | 41.9 ± 26.3 | 123.5 ± 114.0 | 0.41 ± 0.12 | |
| 10 AM4113 | 79.5 ± 27.3 | 22.7 ± 14.1 | 3.56 ± 0.61 | ||
| Mouse | 1 | 5 this compound | 20.7 ± 5.5 | 197.0 ± 0.1 | 0.13 ± 0.08 |
| 3 | 5 this compound | 39.4 ± 11.4 | 195.0 ± 0.2 | 0.10 ± 0.01 |
Implications for Central Nervous System (CNS) Side Effects
The limited ability of this compound to cross the blood-brain barrier has significant implications for its side effect profile, particularly concerning the neuropsychiatric effects that have plagued centrally acting CB1 receptor antagonists. nih.govjci.org The clinical use of first-generation CB1 receptor antagonists, such as rimonabant, was halted due to adverse CNS effects including anxiety, depression, and nausea. uconn.edunih.gov this compound was developed to circumvent these issues by restricting its action to the periphery. nih.gov
Preclinical studies have provided evidence that this compound is devoid of the centrally mediated behavioral effects associated with brain-penetrant CB1 receptor antagonists. jci.org For example, unlike the inverse agonist AM251, this compound did not induce conditioned gaping or conditioned taste avoidance in rats. nih.govnih.gov These tests are considered models for nausea and malaise, suggesting that this compound is less likely to produce these aversive effects. nih.govresearchgate.net Furthermore, in contrast to rimonabant, this compound did not produce an anxiogenic response in the elevated plus maze test in mice. jci.org
The neutral antagonist profile of this compound at the CB1 receptor may also contribute to its improved safety profile. nih.govnih.gov Unlike inverse agonists, which can have intrinsic activity that may lead to undesirable effects, neutral antagonists block the receptor without modulating its basal activity. nih.govnih.gov This, combined with its poor brain penetrability, makes this compound a promising candidate for therapeutic applications without the CNS side effects that have limited the use of other CB1 receptor antagonists. nih.govfrontiersin.org
Oral Bioavailability
This compound has been developed to be an orally bioavailable CB1 receptor antagonist. jci.org Studies in mouse models of obesity have demonstrated its efficacy when administered orally. jci.org Research indicates that this compound has good oral bioavailability, with similar plasma concentrations observed following both intraperitoneal and oral administration. jci.org
In one study, the effects of oral administration of this compound at doses of 10 or 30 mg/kg/day for 14 days were observed to be similar to those of intraperitoneal administration, further supporting its oral activity. jci.org The ability of this compound to be administered orally is a crucial characteristic for its potential development as a therapeutic agent, as it allows for a more convenient and patient-friendly route of administration. nih.gov While some research has noted that this compound had limited oral bioavailability in certain contexts, other studies have confirmed its activity after oral administration. nih.govnih.gov
Investigational Therapeutic Applications and Efficacy of Am6545
Metabolic Disorders and Obesity
Research indicates that AM6545 demonstrates efficacy in addressing various aspects of metabolic disorders and obesity in preclinical animal models. jci.orgmdpi.comcaymanchem.comnih.govmdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.orgoup.comiiab.menih.gov Its effects have been observed across multiple parameters, including food intake, body weight, glucose homeostasis, insulin (B600854) sensitivity, hepatic steatosis, dyslipidemia, adiposity, and adipokine secretion. nih.govwikipedia.orgjci.orgcaymanchem.comnih.govmdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.orgoup.comiiab.menih.govmdpi.comfrontiersin.orgnih.govnih.govoup.com
Reduction of Food Intake and Body Weight
Studies in rodents have shown that this compound can dose-dependently reduce food intake and lead to a sustained reduction in body weight. medchemexpress.comnih.govwikipedia.orgcaymanchem.commdpi.comnih.govmdpi.com For instance, in Sprague Dawley rats, this compound (10 and 20 mg/kg) reduced food intake and sustained body weight when treated chronically or acutely. medchemexpress.com In diet-induced obese (DIO) mice, a significant reduction in body weight was observed as early as 7 days after treatment with this compound (10 mg/kg). nih.gov While some studies in specific models like monosodium glutamate (B1630785) (MSG)-induced obese mice did not consistently observe a significant reduction in food intake, a dose-dependent decrease in body weight and intraperitoneal fat mass was still noted after 3 weeks of treatment. frontiersin.orgfrontiersin.org This suggests that the weight reduction effects may not solely rely on reduced food intake in all contexts and could involve other metabolic mechanisms.
Here is a summary of findings on the effects of this compound on food intake and body weight:
| Model (Species) | This compound Dose & Duration | Effect on Food Intake | Effect on Body Weight | Source |
| Sprague Dawley rats | 5-20 mg/kg, i.p., acute/chronic | Reduced (dose-dep.) | Sustained reduction | medchemexpress.comnih.gov |
| Diet-induced obese (DIO) mice | 10 mg/kg, i.p., 7 days | Not specified | Reduced (significant) | nih.gov |
| MSG-induced obese mice | 3 and 10 mg/kg, subchronic | Not consistent | Reduced (dose-dep.) | frontiersin.orgfrontiersin.org |
| Rats and mice | Dose-dependent | Reduced (dose-dep.) | Sustained reduction | nih.govnih.gov |
| High-fructose high-salt rat model | 10 mg/kg, daily, 4 weeks | Inhibited (short-term) | Reduced weight gain | mdpi.comnih.gov |
Improvement of Glucose Homeostasis and Insulin Sensitivity
This compound has been shown to improve glucose homeostasis and insulin sensitivity in various animal models of obesity and metabolic syndrome. nih.govwikipedia.orgmdpi.comcaymanchem.comnih.govfrontiersin.orgoup.comiiab.menih.govmdpi.comfrontiersin.orgnih.govnih.govoup.comnih.gov In ob/ob mice, short-term treatment with this compound improved glucose tolerance and insulin resistance and reduced elevated levels of plasma glucose and insulin. jci.org In DIO mice, this compound treatment normalized impaired glucose tolerance and insulin resistance. jci.org MSG-induced obese mice treated with this compound showed alleviated glucose intolerance and hyperinsulinemia. frontiersin.orgnih.gov In a high-fructose high-salt rat model of metabolic syndrome, this compound treatment corrected significantly increased serum insulin levels. nih.gov These findings suggest that this compound's peripheral CB1 receptor blockade positively impacts glucose metabolism and insulin action.
Reversal of Hepatic Steatosis and Dyslipidemia
Hepatic steatosis (fatty liver) and dyslipidemia (abnormal blood lipid levels) are common features of metabolic syndrome and obesity. nih.gov this compound has demonstrated the ability to reverse or improve these conditions in preclinical models. nih.govjci.orgnih.govoup.comiiab.memdpi.comfrontiersin.orgnih.govnih.govoup.com In DIO mice, this compound treatment reversed diet-induced hepatic steatosis, as evidenced by reduced hepatic triglyceride content and improved liver injury markers. jci.orgnih.govresearchgate.net Similar effects were observed after oral administration of this compound. jci.org In ob/ob mice, this compound reduced liver triglyceride content and plasma ALT levels. jci.org this compound also improved dyslipidemia by reducing plasma triglycerides and LDL cholesterol levels while increasing plasma HDL cholesterol in obese mice. jci.org In MSG-induced obese mice, this compound treatment rectified dyslipidemia, including elevated serum triglyceride, total cholesterol, free fatty acids, and lowered LDLc levels, while increasing serum HDLc. frontiersin.orgfrontiersin.org The mechanism may involve increasing hepatic production and release of TG-rich VLDL, contributing to the reduction of hepatic steatosis. jci.org
Effects on Adiposity and Adipokine Secretion
This compound has been shown to influence adiposity and the secretion of adipokines, hormones produced by fat tissue that play a role in metabolism. jci.orgfrontiersin.orgoup.comiiab.menih.govmdpi.comfrontiersin.orgnih.gov While this compound did not affect body weight and adiposity in ob/ob mice in the short term, it did reduce body weight and adiposity index in DIO mice. jci.org In MSG-induced obese mice, this compound dose-dependently decreased intraperitoneal fat mass. frontiersin.orgfrontiersin.org
This compound treatment has been shown to improve levels of circulating adipokines. frontiersin.orgnih.gov In DIO mice, this compound treatment reversed the diet-induced suppression of plasma adiponectin, an adipokine that promotes fatty acid oxidation and contributes to alleviating hepatic insulin resistance. jci.org Blocking adipocyte CB1R may also directly inhibit lipogenesis in adipose tissue. jci.org In MSG-induced obese mice, this compound significantly improved levels of circulating adipokines, including lowering leptin, asprosin, and TNFα, and increasing high molecular weight (HMW) adiponectin. frontiersin.orgnih.govnih.gov This rectification of adipokine production and secretion from adipose tissue is considered a key underlying mechanism for the metabolic improvements observed with this compound in this model. frontiersin.orgnih.gov
Renal Impairment and Diabetic Nephropathy
The endocannabinoid system, particularly the CB1 receptor, has been implicated in the pathogenesis of kidney disease, including diabetic nephropathy. nih.govwikipedia.orgcaymanchem.comnih.govmdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.net this compound, as a peripherally restricted CB1 antagonist, has been investigated for its potential therapeutic effects on renal impairment and diabetic nephropathy in animal models. nih.govwikipedia.orgcaymanchem.comoup.comnih.govmdpi.comfrontiersin.orgoup.comnih.govresearchgate.netresearchgate.net
Reduction of Proteinuria and Fibrosis
Studies have demonstrated that this compound can reduce proteinuria and renal fibrosis in models of kidney disease. nih.govwikipedia.orgcaymanchem.comoup.comfrontiersin.orgoup.comnih.govresearchgate.netresearchgate.net In streptozotocin-induced diabetic mice, this compound significantly reduced diabetic-induced albuminuria (a type of proteinuria) and prevented nephrin (B609532) loss, a key protein in the glomerular filtration barrier. oup.comfrontiersin.orgoup.comresearchgate.net Combined therapy with this compound and a CB2R agonist showed even greater efficacy in abolishing albuminuria and markedly reducing renal fibrosis. oup.comoup.com
In a non-metabolic experimental model of renal fibrosis (unilateral ureteral obstruction or UUO) in mice, this compound treatment resulted in a significant reduction of renal fibrosis. frontiersin.org In the context of diabetic nephropathy, this compound reduced mesangial expression, upregulation of glomerular fibronectin, and collagen deposition in both the mesangial and interstitial areas. frontiersin.org It also prevented the diabetic-induced downregulation of markers of anti-inflammatory M2 macrophages. frontiersin.org In a rat model of metabolic syndrome, this compound significantly improved renal function, inhibited proteinuria, and alleviated renal fibrosis. medchemexpress.comnih.gov Specifically, it reduced proteinuria by 50%, attenuated a 10-fold increase in urinary uric acid, and alleviated glomerular hypertrophy, tubular injury, and collagen deposition, while suppressing renal TGFβ1 expression. medchemexpress.com These findings suggest that this compound's peripheral CB1 blockade exerts protective effects on kidney structure and function in various disease models.
Here is a summary of findings on the effects of this compound on proteinuria and fibrosis:
| Model (Species) | This compound Treatment | Effect on Proteinuria/Albuminuria | Effect on Renal Fibrosis | Source |
| STZ-induced diabetic mice | Single treatment | Reduced | Not specified | oup.comoup.com |
| STZ-induced diabetic mice (combined therapy) | With CB2R agonist | Abolished | Markedly reduced | oup.comoup.com |
| UUO model (non-metabolic fibrosis) in mice | Pharmacological blockade | Not specified | Reduced (25-60%) | frontiersin.org |
| STZ-induced diabetic mice | Treatment for 14 weeks | Reduced albuminuria | Reduced collagen deposition | frontiersin.org |
| High-fructose high-salt rat model (Metabolic S.) | 10 mg/kg, daily, 4 weeks | Inhibited (50% reduction) | Alleviated | medchemexpress.comnih.gov |
Preservation of Podocyte Proteins (e.g., Nephrin)
Studies have investigated the role of this compound in the context of diabetic nephropathy (DN), a serious kidney complication associated with diabetes. The glomerular filtration barrier in the kidney, which regulates the passage of molecules from the blood, relies on specialized cells called podocytes. Damage to podocytes and the loss of key proteins within their structure, such as nephrin and podocin, are hallmarks of DN and contribute to increased protein in the urine (albuminuria). nih.govencyclopedia.puboatext.com
Research indicates that CB1 receptors are upregulated in the podocytes of diabetic patients and are involved in the development of renal fibrosis. hhs.gov Blocking the CB1 receptor is considered a potential strategy for combating diabetic kidney disease. hhs.gov Studies in streptozotocin-induced diabetic mice, a model for type 1 diabetes, have shown that treatment with this compound can reduce diabetes-induced albuminuria and prevent the loss of nephrin both in vivo and in vitro in podocytes exposed to glycated albumin, a condition mimicking the diabetic environment. oup.comoup.com Single treatment with this compound significantly reduced the progression of albuminuria and the downregulation of nephrin and podocin. nih.govresearchgate.net In vitro experiments using cultured podocytes exposed to glycated albumin demonstrated that this compound prevented the downregulation of nephrin mRNA expression and significantly increased nephrin expression compared to controls. oup.com This suggests a direct protective effect of this compound on podocytes. oatext.comoup.com
Combined therapy involving this compound and other agents has shown enhanced efficacy. In diabetic mice with established albuminuria, the combination of this compound with the ACE-inhibitor perindopril (B612348) completely abolished the reduction in nephrin and podocin observed in diabetic mice, whereas single treatments only reduced this decrease. nih.gov This dual therapy also reversed albuminuria, nephrin loss, and inflammation in the diabetic mouse model. nih.govresearchgate.net Similarly, combining this compound with a CB2 receptor agonist, AM1241, also demonstrated the ability to reverse clinical markers of diabetic kidney disease in rodent models. hhs.gov
The mechanism by which CB1 receptor activation affects nephrin expression has been investigated. In vitro studies suggest that CB1 receptor activation can directly inhibit retinoic acid-induced nephrin expression in podocytes. nih.govresearchgate.net This indicates that an increased CB1 receptor-mediated tone within the diabetic glomeruli might inhibit the pathway controlling nephrin expression. nih.gov
Muscle Anabolism and Atrophy
This compound has also been investigated for its potential effects on muscle tissue, specifically in the context of muscle anabolism (growth) and atrophy (wasting). Sarcopenia, the decline in muscle mass and strength, can be triggered by various factors, including aging and medications like glucocorticoids. researchgate.net Dexamethasone (DEX), a potent synthetic glucocorticoid, is known to induce muscle loss by hindering protein synthesis and activating protein degradation pathways. researchgate.net
Research indicates that this compound can upregulate in vivo muscle anabolism. researchgate.netnih.govresearchgate.net Chronic treatment with this compound has been shown to stimulate the Akt-mTOR axis and protein synthesis in the Tibialis Anterior muscle of mice. researchgate.netnih.govresearchgate.net Specifically, chronic this compound treatment resulted in a 22% increase in protein synthesis (p = 0.002). researchgate.netnih.gov Acute this compound treatment also stimulated protein synthesis in the Tibialis Anterior (+44%; p = 0.04), though not in the Soleus muscle. researchgate.netnih.gov This anabolic upregulation was accompanied by ERK1/2 activation, while protein kinase A signaling remained unaffected, suggesting a potential CB1-independent mechanism. researchgate.netnih.govresearchgate.net
The Akt-mTOR pathway is a key regulator of muscle protein synthesis, and its stimulation is associated with muscle growth. researchgate.netnih.govpatsnap.com These findings suggest that this compound may promote muscle anabolism by influencing this critical signaling pathway. researchgate.netnih.govresearchgate.netpatsnap.comlarvol.com
In addition to stimulating muscle protein synthesis, this compound has demonstrated protective effects against muscle atrophy, particularly that induced by dexamethasone. Chronic this compound treatment protected mice from dexamethasone-induced muscle loss, with treated mice showing only a 1% loss compared to a 6% loss in healthy controls (p = 0.02). researchgate.netnih.govresearchgate.net This suggests that this compound can counteract the catabolic effects of glucocorticoids on muscle tissue. researchgate.netresearchgate.netnih.govresearchgate.netufsc.br
These findings highlight the potential of this compound as a therapeutic agent for conditions characterized by muscle wasting.
Here is a table summarizing some of the muscle-related findings:
| Treatment (Mice) | Muscle Tissue | Effect on Protein Synthesis | Effect on Muscle Loss (DEX-induced) | Key Signaling Pathway Affected |
| Chronic this compound | Tibialis Anterior | Increased (+22%, p=0.002) | Protected (-1% vs -6%, p=0.02) | Akt-mTOR axis, ERK1/2 |
| Acute this compound | Tibialis Anterior | Increased (+44%, p=0.04) | Not specified in acute study | Akt-mTOR axis, ERK1/2 |
| Acute this compound | Soleus | No significant effect | Not specified in acute study | Not specified |
Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation
The hypothalamic-pituitary-adrenal (HPA) axis is a major neuroendocrine system that regulates the stress response. Acute stressful stimuli activate the HPA axis, leading to the release of glucocorticoids like corticosterone (B1669441) in rodents. pnas.orgupf.edupnas.org The endocannabinoid system is known to play a role in modulating the stress response and can participate in the negative feedback regulation of the HPA axis after stress. pnas.orgpnas.org
Studies have investigated the effects of this compound, a peripherally restricted CB1R antagonist, on stress-induced HPA axis activation. Research indicates that this compound can potentiate stress-induced HPA axis activation. nih.govnih.gov Like rimonabant (B1662492), another CB1R antagonist, this compound increases stress-induced HPA axis activation. nih.gov This increase in corticosterone levels is, at least partly, due to elevated ACTH concentrations. nih.gov
Interestingly, studies in CB1R null mice suggest that this compound increases the corticosterone response to stress even in the absence of functional CB1 receptors, while the effects of rimonabant are absent in these mice. nih.gov This finding suggests that this compound may potentiate HPA axis activation via a non-CB1R mechanism. nih.govnih.gov Despite being peripherally restricted, these data suggest that this compound may influence the pituitary or potentially other circumventricular regions. nih.gov However, it is also noted that alterations of peripheral pathways, such as those in the adrenal glands or autonomic nervous system, could lead to short- or long-term effects on the HPA axis. nih.gov
Fragile X Syndrome and Cognitive Function
Fragile X Syndrome (FXS) is a leading cause of inherited intellectual disability and is associated with a range of cognitive impairments, including memory deficits. biorxiv.orgbiorxiv.orgnih.govsciencecast.org The Fmr1 knockout (FX) mouse model recapitulates many of the characteristics of FXS, including cognitive impairment. biorxiv.orgbiorxiv.orgsciencecast.org The endocannabinoid system is a key modulator of synaptic plasticity and cognitive function, both of which are affected in FXS. biorxiv.orgbiorxiv.org
Studies in the FX mouse model have explored the potential beneficial effects of this compound on cognitive function. Sub-chronic treatment with this compound has been shown to reduce memory deficits in FX mice. biorxiv.orgbiorxiv.orgsciencecast.orgresearchgate.net Specifically, this compound treatment ameliorated object-recognition memory in these mice. biorxiv.orgbiorxiv.org
The pro-cognitive effect of this compound in FX mice appears to involve a serotonergic mechanism. biorxiv.orgbiorxiv.orgsciencecast.org this compound treatment upregulated hippocampal 5-HT4 receptor (5-HT4R) expression in FX mice, and this upregulation positively correlated with memory performance. biorxiv.orgbiorxiv.orgsciencecast.org Furthermore, acute pharmacological blockade of the 5-HT4 receptor abolished the pro-cognitive effect produced by this compound, suggesting that the 5-HT4 receptor is involved in this effect. biorxiv.orgbiorxiv.orgsciencecast.org
In addition to reducing memory deficits, this compound treatment in FX mice also restored enhanced hippocampal mGluR5-dependent long-term depression and aberrant dendritic spine density, cellular and structural alterations observed in the hippocampus of these mice. biorxiv.orgbiorxiv.orgsciencecast.org These findings suggest that peripheral CB1R inhibition with this compound can ameliorate key alterations in the FX mouse model and influence serotonergic receptors important for cognitive performance. biorxiv.orgbiorxiv.orgsciencecast.org
Here is a table summarizing the effect of this compound on memory in FX mice:
| Treatment (FX Mice) | Effect on Object-Recognition Memory | Related Mechanism |
| Sub-chronic this compound | Reduced memory deficits | Upregulation of hippocampal 5-HT4 receptor, restored hippocampal plasticity |
Restoration of Synaptic Plasticity Markers
Research has indicated that this compound can influence markers associated with synaptic plasticity, particularly in the hippocampus. Studies in mouse models, including those for Fragile X syndrome (FXS), have shown that this compound treatment can restore certain synaptic alterations. For instance, in FX mice, this compound reduced memory deficits and restored enhanced hippocampal mGluR5-dependent long-term depression (LTD) and aberrant dendritic spine density. biorxiv.orgresearchgate.netbiorxiv.org
In naive mice, sub-chronic administration of this compound has been shown to enhance cognitive performance and induce changes in hippocampal synaptic plasticity. researchgate.netresearchgate.netbiorxiv.org These changes included the occlusion of long-term potentiation (LTP) in CA3-CA1 synapses while enhancing the input-output relation in male mice. researchgate.netresearchgate.net This was accompanied by an increase in the hippocampal expression of neurotrophic factors such as brain-derived neurotrophic factor (Bdnf) and nerve growth factor (Ngf). researchgate.netresearchgate.net Transcriptional analysis in hippocampal synaptoneurosomes from treated mice also revealed a modulation of synaptic transcripts, which appeared to be sex-dependent in naive mice. researchgate.netresearchgate.net
While this compound did not significantly alter the number of cells expressing the proliferation marker Ki67 in the subgranular zone of the dentate gyrus, electrophysiological studies confirmed that sub-chronic this compound treatment increased the amplitude of excitatory postsynaptic currents (EPSCs) in the hippocampal CA1 region. biorxiv.org These EPSCs were mediated by AMPA receptors, and the absence of changes in the paired-pulse ratio suggested a postsynaptic increase in AMPA receptor-mediated currents. biorxiv.org
Table 1: Effects of this compound on Hippocampal Synaptic Markers in Mouse Models
| Marker | Mouse Model | Observed Effect of this compound Treatment | Supporting Evidence |
| mGluR5-dependent LTD | FX mice | Restored enhanced LTD | Reduced memory deficits, restored synaptic traits biorxiv.orgresearchgate.netbiorxiv.org |
| Dendritic spine density | FX mice | Restored aberrant density | Restored synaptic traits biorxiv.orgresearchgate.netbiorxiv.org |
| CA3-CA1 LTP | Naive mice (male) | Occluded | Electrophysiological studies researchgate.netresearchgate.net |
| Input-Output Relation (CA1) | Naive mice (male) | Enhanced | Electrophysiological studies researchgate.netresearchgate.net |
| Bdnf expression | Naive mice | Increased hippocampal expression | Transcriptional analysis researchgate.netresearchgate.net |
| Ngf expression | Naive mice | Increased hippocampal expression | Transcriptional analysis researchgate.netresearchgate.net |
| AMPA receptor-mediated EPSCs (CA1) | Naive mice (male) | Increased amplitude | Electrophysiological studies biorxiv.org |
Modulation of Gut Microbiota Composition
Studies investigating the effects of this compound have also observed its influence on the composition of the gut microbiota. In the context of Fragile X syndrome mouse models, which exhibit gut microbiota dysbiosis, treatment with this compound modified the altered fecal microbiota composition at the peripheral level. biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netscilit.combiorxiv.orgresearchgate.net While the specific details of the microbial changes induced by this compound are not extensively detailed in the provided search snippets, the consistent reporting across multiple sources indicates a modulatory effect of this peripherally restricted CB1R antagonist on the gut microbial environment in this model.
Upregulation of Hippocampal 5-HT4 Receptor
A notable finding in research on this compound is its effect on the expression of the serotonin (B10506) 4 receptor (5-HT4R) in the hippocampus. Studies in Fragile X syndrome mouse models demonstrated that this compound treatment upregulated hippocampal 5-HT4 receptor levels. biorxiv.orgresearchgate.netresearchgate.netscilit.combiorxiv.org This upregulation was observed at both the mRNA and protein levels. biorxiv.org
Furthermore, this increase in hippocampal 5-HT4R expression positively correlated with improvements in memory performance in the FX mice. biorxiv.orgresearchgate.netresearchgate.netbiorxiv.org The importance of this finding is underscored by experiments showing that acute pharmacological blockade of the 5-HT4R abolished the pro-cognitive effect produced by this compound. biorxiv.orgresearchgate.netresearchgate.netbiorxiv.org This suggests that the upregulation of hippocampal 5-HT4R is a significant mechanism contributing to the beneficial cognitive effects observed with this compound treatment in this model. The role of 5-HT4R in hippocampus-dependent learning and memory, and its association with cognitive enhancement, supports the relevance of this finding. biorxiv.org
Table 2: Correlation between Hippocampal 5-HT4R Upregulation and Memory Performance
| Treatment Group | Hippocampal 5-HT4R Expression | Memory Performance | Correlation | Supporting Evidence |
| FX mice + this compound | Upregulated | Improved | Positive | biorxiv.orgresearchgate.netresearchgate.netbiorxiv.org |
| FX mice + Vehicle | Baseline/Altered | Deficient | N/A | biorxiv.org |
| This compound + 5-HT4R Blocker | Upregulated (likely) | Abolished this compound effect | N/A | biorxiv.orgresearchgate.netresearchgate.netbiorxiv.org |
Mechanisms of Action and Signaling Pathways
Competitive Antagonism of CB1R
AM6545 functions as a competitive antagonist at the CB1 receptor. medchemexpress.comtocris.comnih.govmedchemexpress.com This means it binds to the same site on the receptor as endogenous cannabinoids (endocannabinoids) or other agonists, thereby preventing their activation of the receptor. Studies have determined the binding affinity of this compound for CB1 receptors, reporting Kᵢ values in the low nanomolar range. medchemexpress.comtocris.comnih.govnih.gov For instance, a Kᵢ of 1.7 nM for CB1 receptors has been reported. medchemexpress.comnih.govnih.gov this compound demonstrates high selectivity for CB1R over CB2 receptors, with reported selectivity greater than 100-fold. tocris.com
Table 1: Binding Affinity of this compound for Cannabinoid Receptors
| Receptor | Kᵢ (nM) | Selectivity (CB1 vs CB2) | Source |
| CB1 | 1.7 | >100-fold | medchemexpress.comtocris.comnih.govnih.gov |
| CB2 | 523 | - | nih.govnih.gov |
CB1R-Dependent Mechanisms
The primary effects of this compound are mediated through its blockade of CB1 receptors, particularly in peripheral tissues due to its limited brain penetration. nih.govmdpi.com
Inhibition of Endocannabinoid Signaling
By competitively antagonizing CB1R, this compound inhibits the signaling pathways typically activated by endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). medchemexpress.commedchemexpress.com This inhibition is particularly relevant in conditions where endocannabinoid tone is elevated, such as in some models of obesity and metabolic syndrome. jci.orgresearchgate.net Blocking peripheral CB1R signaling with this compound has been shown to reverse effects induced by CB1R agonists. nih.govnih.govacs.orgfrontiersin.orgdiabetesjournals.orgmdpi.com
Effects on cAMP Levels (Neutral Antagonism)
This compound is characterized as a neutral antagonist of CB1R. medchemexpress.comnih.govmdpi.comnih.govresearchgate.netfrontiersin.orgdiabetesjournals.org Unlike inverse agonists, which reduce the basal activity of the receptor and can further stimulate cAMP production, neutral antagonists bind without affecting the constitutive activity of the receptor. nih.govresearchgate.netdiabetesjournals.org Studies using cAMP assays in cells expressing human CB1R have shown that this compound, at various concentrations, does not significantly alter forskolin-stimulated cAMP levels. medchemexpress.comnih.govnih.gov This contrasts with the effects of inverse agonists like AM251, which increase cAMP production. nih.gov This neutral antagonism profile is considered advantageous as it may contribute to a more favorable side effect profile compared to inverse agonists. nih.govmdpi.comresearchgate.netfrontiersin.orgdiabetesjournals.org
Table 2: Effect of this compound and AM251 on cAMP Levels in hCB1-expressing cells
| Compound | Effect on Forskolin-stimulated cAMP | Antagonist Type | Source |
| This compound | No significant change | Neutral Antagonist | medchemexpress.comnih.govnih.gov |
| AM251 | Further stimulated production | Inverse Agonist | nih.gov |
Influence on Gastrointestinal Motility
The endocannabinoid system plays a role in regulating gastrointestinal motility, with CB1R activation generally leading to inhibition of gut transit. acs.orgnih.govnih.gov this compound, as a CB1R antagonist, has been shown to reverse the effects of CB1R agonists on gastrointestinal motility. nih.govnih.govfrontiersin.orgdiabetesjournals.orgnih.gov For example, this compound completely blocked the anandamide-induced inhibition of upper gastrointestinal motility in mice, an effect mediated by prejunctional CB1R in peripheral neurons innervating the gut. acs.org this compound has also been shown to reverse the effects of WIN55212-2, a cannabinoid receptor agonist, in assays of colonic motility. nih.govnih.govfrontiersin.orgdiabetesjournals.org The action of this compound on gastrointestinal transit appears to be restricted to the periphery. nih.gov
CB1R-Independent Mechanisms
While the primary actions of this compound are mediated through CB1R blockade, some studies suggest the involvement of CB1R-independent mechanisms in certain effects. medchemexpress.comnih.govmdpi.comlarvol.commdpi.comnih.govnih.gov For instance, this compound has been reported to potentiate stress-induced hypothalamic-pituitary-adrenal (HPA) axis activation via a non-CB1R mechanism. researchgate.netnih.gov Additionally, some effects on food intake in rodents have been suggested to occur via a non-CB1R mechanism. frontiersin.orgnih.gov
Activation of ERK1/2 Signaling
Research indicates that this compound treatment can lead to the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) signaling. medchemexpress.commdpi.comnih.govmdpi.com This activation has been observed in various tissues, including liver, white adipose tissue, and muscle tissue, following acute this compound administration in mice. The anabolic upregulation observed with this compound treatment, such as stimulated muscle protein synthesis, was accompanied by ERK1/2 activation, while protein kinase A signaling remained unaffected, suggesting a CB1-independent mechanism for this effect. nih.govmdpi.com ERK1/2 activation can be mediated by both G-protein-dependent and β-arrestin-dependent pathways downstream of GPCRs, including CB1R, although the specific mechanism for this compound's CB1R-independent activation of ERK1/2 requires further elucidation. mdpi.com
Table 3: Effect of this compound on Signaling Pathways in Mouse Tissues
| Tissue | PKA Phosphorylation | ERK1/2 Phosphorylation | Akt-mTOR Activation | Source |
| White Adipose Tissue | Downregulated | Higher | Higher | |
| Brown Adipose Tissue | Downregulated | - | Higher | |
| Liver | - | Higher | Higher | |
| Muscle Tissue | Unaffected | Higher | Higher | nih.govmdpi.com |
Modulation of PKA Signaling (Downregulation in Adipose Tissue)
Studies have shown that this compound can influence Protein Kinase A (PKA) signaling, particularly in adipose tissue. One study indicated that a single dose of this compound (10 mg/kg, i.p.) in mice specifically induced PKA signaling activation in adipose tissue. medchemexpress.com Conversely, another study observed that PKA phosphorylation was downregulated in white and brown adipose tissue of mice treated with this compound. nih.govpatsnap.com These findings suggest a complex or context-dependent modulation of PKA signaling by this compound in adipose tissue.
Potential Interaction with ABC Transporter P-glycoprotein (P-gp)
This compound has demonstrated interaction with the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp; Abcb1) at low micromolar concentrations in both cell-based and in vitro biochemical assays. nih.govcloudfront.net P-gp is located on the luminal surface of capillary endothelial cells and contributes to the blood-brain barrier. nih.govru.nl This interaction suggests that transporter-mediated extrusion of this compound from the brain likely contributes to its low brain penetrance. nih.gov Studies in P-gp-deficient mice showed a dramatic increase in brain penetrance of this compound, further supporting the role of P-gp in limiting its entry into the CNS. nih.gov Despite this interaction, the oral availability of this compound does not appear to be restricted by P-gp, as similar plasma concentrations were observed after oral and peritoneal dosing, and it displayed high permeability with no evidence for active efflux in a Caco-2 cell model. nih.govru.nl
Non-CB1R Mechanism in Food Intake (in CB1 Knockout Mice)
While this compound is a CB1R antagonist and reduces food intake in wild-type rodents, evidence suggests a potential non-CB1R mechanism contributing to this effect. researchgate.netnih.govnih.gov this compound inhibited food intake in CB1 receptor gene-deficient mice, but not in CB1/CB2 receptor double knockout mice. researchgate.netnih.govnih.govresearchgate.net This indicates that while the CB1 receptor is involved, the complete absence of both CB1 and CB2 receptors abolishes this effect, suggesting a potential role for CB2 receptors or another non-CB1R, non-CB2R mechanism influenced by the presence of CB2. researchgate.netnih.govnih.gov
Potential Non-CB1R Mechanism in HPA Axis Activation
This compound has been shown to potentiate stress-induced hypothalamic-pituitary-adrenal (HPA) axis activation. nih.govnih.govpnas.orglarvol.com Interestingly, this effect appears to involve a non-CB1R mechanism, as this compound increased the corticosterone (B1669441) response to stress in CB1R null mice. nih.gov The increase in corticosterone is at least partly due to elevated ACTH concentrations, potentially indicating an action at the pituitary, which is located outside the blood-brain barrier. nih.gov This suggests that this compound may influence the HPA axis through mechanisms independent of its primary CB1 receptor antagonism in the brain. nih.gov
Tissue-Specific Molecular Signatures
Research into this compound has revealed distinct molecular signatures in different peripheral tissues, highlighting its tissue-specific effects on various signaling pathways and metabolic markers. jci.orgnih.govpatsnap.comresearchgate.net
Liver Tissue (e.g., ERK, Akt-mTOR)
Here is a summary of observed effects on ERK and Akt-mTOR in liver tissue:
| Molecular Marker | Observed Effect of this compound Treatment in Liver Tissue | Source Indices |
| ERK Phosphorylation | Higher levels | nih.govpatsnap.com |
| Akt-mTOR Activation | Higher activation | nih.govpatsnap.com |
Muscle Tissue (e.g., Akt-mTOR, ERK1/2)
Studies have demonstrated that this compound treatment can stimulate the Akt-mTOR axis in muscle tissue. In a dexamethasone-induced muscle atrophy model in mice, chronic this compound treatment stimulated the Akt-mTOR axis and increased in vivo muscle protein synthesis by 22% (p = 0.002) in the Tibialis Anterior muscle. researchgate.netresearchgate.netnih.gov This effect was associated with protection against dexamethasone-induced muscle loss, with treated mice showing only a 1% loss compared to a 6% loss in controls (p = 0.02). researchgate.netresearchgate.netnih.gov Acute treatment with this compound also stimulated protein synthesis (by 44%, p = 0.04) in the Tibialis Anterior, although this effect was not observed in the Soleus muscle. researchgate.netresearchgate.netnih.gov
The anabolic effects observed with this compound treatment were accompanied by the activation of ERK1/2. researchgate.netresearchgate.netnih.gov This suggests that this compound's influence on muscle anabolism involves the ERK1/2 signaling pathway, in addition to the Akt-mTOR axis. researchgate.netresearchgate.netnih.gov Notably, protein kinase A signaling remained unaffected by this compound treatment, suggesting a mechanism that may be independent of typical CB1-mediated cAMP signaling. researchgate.netresearchgate.netnih.govmedchemexpress.comnih.gov
Further research into the molecular signature of this compound in peripheral tissues, including muscle, has shown that acute administration of this compound in healthy, lean mice led to increased phosphorylation levels of Akt-mTOR and ERK in muscle tissue within a 90-minute timeframe. nih.govpatsnap.com This indicates that this compound can rapidly induce phosphorylation events in these key signaling cascades in muscle. nih.govpatsnap.com
Previous in vitro studies with other CB1 antagonists like AM251 and rimonabant (B1662492) have also shown stimulation of mTORC1 activation and muscle protein synthesis in human myotubes and murine muscle cells, with some of these effects being ERK1/2-dependent and insensitive to mTOR inhibition by rapamycin (B549165). researchgate.netresearchgate.net The findings with this compound in vivo align with these in vitro observations, further supporting the role of CB1 antagonism in promoting muscle anabolism through pathways involving Akt-mTOR and ERK1/2. researchgate.net
While the exact mechanisms by which this compound enhances muscle anabolism require further investigation using approaches such as genetic studies, the current data highlight its ability to upregulate the Akt-mTOR axis and stimulate muscle protein synthesis in vivo, particularly in models of muscle atrophy. researchgate.netresearchgate.netnih.gov
Summary of Research Findings on this compound and Muscle Signaling
| Study Type | Model/Tissue | This compound Treatment | Key Findings on Signaling Pathways | Muscle Protein Synthesis | Muscle Mass/Atrophy | Citation |
| In vivo | Mice (Dexamethasone-induced atrophy) | Chronic | Stimulated Akt-mTOR axis, ERK1/2 activation | Increased (+22%) | Protected from loss | researchgate.netresearchgate.netnih.gov |
| In vivo | Mice (Tibialis Anterior) | Acute | Stimulated Akt-mTOR axis, ERK1/2 activation | Increased (+44%) | Not specified | researchgate.netresearchgate.netnih.gov |
| In vivo | Mice (Soleus) | Acute | No significant effect on protein synthesis | No significant effect | Not specified | researchgate.netresearchgate.netnih.gov |
| In vivo | Healthy, lean mice (Muscle tissue) | Acute | Upregulated Akt-mTOR and ERK phosphorylation levels | Not specified | Not specified | nih.govpatsnap.com |
Preclinical Development and Future Directions
Current Stage of Development (Late Preclinical)
AM6545 is currently in the late preclinical stage of development. nih.gov Research has focused on its efficacy in various animal models of metabolic disorders. nih.govfrontiersin.org It was developed as part of a program to create CB1 receptor blockers with improved safety profiles by limiting their ability to cross the blood-brain barrier and by ensuring they act as neutral antagonists rather than inverse agonists. nih.gov Extensive in vivo studies in rodents have demonstrated its potential for treating obesity and related metabolic complications, positioning it as a compound with potential for clinical translation. nih.govnih.gov
Safety and Side Effect Profile
A primary focus of the development of this compound has been to create a CB1 receptor antagonist with a more favorable safety profile than first-generation compounds. nih.govnih.gov Its design as a peripherally acting agent is central to this goal. nih.govuconn.edu
Unlike earlier CB1 receptor inverse agonists, this compound has demonstrated a lack of centrally mediated side effects in preclinical studies. nih.govpsu.edu Research in rodents shows that this compound does not produce conditioned taste avoidance or conditioned gaping, which are indicators of nausea and malaise. nih.govnih.gov Furthermore, in behavioral tests such as the elevated plus maze paradigm, this compound did not induce anxiogenic responses. jci.org This absence of effects on mood and behavior is attributed to its very low penetrability into the brain and its neutral antagonist mechanism, which does not alter the basal activity of the CB1 receptor. nih.govnih.govjci.org
The development of this compound was a direct response to the failures of earlier CB1 receptor antagonists like Rimonabant (B1662492). nih.govnih.gov Rimonabant, a CB1 inverse agonist that readily enters the CNS, was withdrawn from the market due to severe psychiatric side effects, including depression, anxiety, and suicidal ideation. nih.govuconn.edupatsnap.commdpi.comscielo.br Other inverse agonists like AM251 have also been shown to induce nausea-like effects in animal models. nih.gov
This compound distinguishes itself from these earlier compounds in two critical ways: its peripheral restriction and its neutral antagonism. nih.govnih.gov Studies directly comparing this compound with Rimonabant show that at doses where both compounds are effective at peripheral targets, only Rimonabant produces CNS-mediated behavioral effects like increased anxiety. jci.org Brain-to-plasma concentration measurements confirm that this compound has significantly lower brain penetration than centrally active antagonists. nih.govnih.govjci.org This profile suggests that this compound can achieve therapeutic effects in the periphery without the adverse psychiatric and nauseating effects that plagued its predecessors. nih.govjci.org
Table 1: Comparison of this compound and Rimonabant
| Feature | This compound | Rimonabant |
|---|---|---|
| Mechanism of Action | Neutral Antagonist nih.govnih.gov | Inverse Agonist nih.govuconn.edu |
| CNS Penetration | Low / Peripherally Restricted nih.govnih.govjci.org | High / Centrally Acting jci.orgmdpi.com |
| Anxiety/Depression | No anxiogenic effects observed jci.org | Associated with anxiety and depression uconn.edupatsnap.comscielo.br |
| Nausea/Malaise | Does not induce conditioned taste avoidance nih.govnih.gov | Associated with nausea nih.govnih.govpatsnap.com |
Combination Therapies (e.g., with CB2R Agonists, ACE Inhibitors)
Research has explored the potential of using this compound in combination with other therapeutic agents to enhance efficacy. One notable area of investigation is its use with angiotensin-converting enzyme (ACE) inhibitors for the treatment of diabetic nephropathy. nih.gov In a study using a mouse model of type 1 diabetes, combination therapy with this compound and the ACE inhibitor perindopril (B612348) was uniquely able to reverse established albuminuria. nih.gov While either drug administered alone could reduce the progression of albuminuria, only the combination therapy led to a reversal. nih.govmdpi.com This enhanced effect was linked to the combination's ability to more effectively abolish the loss of slit diaphragm proteins, reduce inflammation, and promote a beneficial macrophage phenotype. nih.gov
Structure-Activity Relationship (SAR) Studies
The design of this compound is a result of structure-activity relationship (SAR) studies aimed at modifying the pharmacophore of earlier pyrazole-based CB1 antagonists like Rimonabant. nih.gov The primary goal was to develop compounds that retain high affinity for the CB1 receptor but possess two key structural modifications: neutral antagonism instead of inverse agonism and limited CNS permeability. nih.gov
This was achieved through key and subtle manipulations of the molecular features of the biarylpyrazole scaffold. nih.gov To limit CNS penetration, SAR strategies often involve increasing the polar surface area or adding polar hydrogen bond-donating groups to a molecule. mdpi.comyoutube.com These changes increase the molecule's hydrophilicity, making it less likely to cross the lipophilic blood-brain barrier. youtube.com The specific structural modifications in this compound result in a compound that is largely restricted to the periphery, thereby separating the desired metabolic effects from the undesirable central side effects. nih.govnih.gov
Future Research Avenues
The promising preclinical data for this compound suggest several avenues for future research. The compound warrants further investigation as a potential therapeutic agent for obesity and metabolic syndrome, given its ability to reduce food intake and body weight without the adverse effects of previous CB1 antagonists. nih.govnih.govjci.org Future studies should continue to elucidate the precise peripheral mechanisms through which this compound exerts its beneficial metabolic effects. frontiersin.org
Further exploration of combination therapies is also a promising direction. Building on the positive results with ACE inhibitors, investigating this compound as an add-on therapy for other complications of metabolic syndrome could yield new treatment strategies. nih.govmdpi.com Ultimately, the progression of this compound or similar peripherally restricted, neutral CB1 antagonists into clinical trials will be a critical step to validate this therapeutic approach in humans. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| 2-arachidonoylglycerol (B1664049) (2-AG) |
| AM251 |
| AM4113 |
| This compound |
| Anandamide (B1667382) (AEA) |
| Perindopril |
| Rimonabant |
Exploration of Additional Signaling Pathways
While the primary target of this compound is the CB1 receptor, research indicates its effects extend to the modulation of several intracellular signaling pathways. mdpi.comnih.gov These pathways are crucial for regulating cellular processes like metabolism, growth, and protein synthesis. Understanding these downstream effects is vital for a complete picture of the compound's pharmacological profile.
Acute administration of this compound in mice has been shown to influence key signaling cascades in metabolic tissues such as the liver, adipose tissue, and muscle. mdpi.com One significant finding is the activation of the Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and anabolism. mdpi.comnih.gov Studies have demonstrated that this compound treatment stimulates the Akt-mTOR axis, leading to an increase in muscle protein synthesis in vivo. nih.gov This anabolic effect was notably accompanied by the activation of extracellular signal-regulated kinase 1/2 (ERK1/2), a component of the mitogen-activated protein kinase (MAPK) pathway. mdpi.comnih.gov Conversely, the same research observed that Protein Kinase A (PKA) signaling was downregulated in adipose tissue or remained unaffected in muscle, suggesting that the anabolic effects of this compound may occur through a CB1-independent mechanism. mdpi.comnih.gov
Further research into CB1 antagonists suggests potential interactions with other pathways. For instance, CB1 receptor activation is known to stimulate the PI3K/AKT/mTOR and Wnt/β-catenin pathways, both of which are involved in cell proliferation. uconn.edu Antagonism of the CB1 receptor could, therefore, lead to the attenuation of these pathways, resulting in cell cycle arrest. uconn.edu Additionally, the Nrf2-AMPK signaling pathway, a critical regulator of cellular antioxidant defenses, has been implicated in the protective effects of CB1 blockade against oxidative stress and inflammation in certain pathological conditions. uconn.edu
Table 1: Observed Effects of this compound on Signaling Pathways in Preclinical Models
| Signaling Pathway | Tissue(s) | Observed Effect | Reference(s) |
| Akt/mTOR | Muscle, Liver, Adipose | Activation / Upregulation | mdpi.com, nih.gov |
| MAPK (ERK1/2) | Muscle, Liver, Adipose | Activation / Upregulation | mdpi.com, nih.gov |
| Protein Kinase A (PKA) | Adipose Tissue | Downregulation | mdpi.com |
| Protein Kinase A (PKA) | Muscle | Unaffected | nih.gov |
Further Elucidation of Peripheral Mechanisms of Action
The therapeutic rationale for this compound is its peripheral restriction, which avoids the central side effects of earlier CB1 antagonists. nih.gov Its efficacy in preclinical models is attributed to its action on various peripheral tissues.
In diet-induced obese (DIO) mice, this compound improves cardiometabolic risk factors by counteracting increases in plasma glucose, insulin (B600854), and leptin, while raising adiponectin levels. nih.gov A key mechanism appears to be the sensitization to the metabolic actions of endogenous leptin, which contributes to increased fat oxidation and subsequent weight loss. nih.gov This effect on leptin may explain why this compound is more effective in reducing body weight in DIO mice compared to leptin-deficient ob/ob mice. nih.gov
Studies using monosodium glutamate (B1630785) (MSG)-induced obese mice, a model of hypothalamic obesity, further support a peripheral mechanism. nih.govnih.gov In these animals, this compound treatment dose-dependently decreased body weight and intraperitoneal fat mass and corrected dyslipidemia. nih.govnih.gov The compound's action on adipose tissue involves reverting the accumulation of lipids by down-regulating the expression of CB1R and PPARγ, while up-regulating the thermogenic protein UCP1. nih.gov
This compound has also been shown to directly affect the gastrointestinal (GI) tract. It functionally blocks peripheral CB1 receptors, as demonstrated by its ability to reverse the slowing of colonic propulsion induced by a cannabinoid agonist. biospace.com Furthermore, some evidence suggests this compound may have direct effects on the adrenal cortex, potentially increasing corticosterone (B1669441) release and influencing the hypothalamic-pituitary-adrenal (HPA) axis through a peripheral site of action. researchgate.net
Genetic Approaches to Confirm Mechanisms
To validate that the effects of this compound are mediated by specific receptors and to uncover its precise signaling pathways, genetic approaches are indispensable. These methods involve using genetically modified animal models, such as knockout mice that lack specific genes.
One crucial study utilized both CB1 receptor gene-deficient mice (CB1-/-) and mice lacking both CB1 and CB2 receptors (CB1-/-/CB2-/-). biospace.com The results showed that this compound inhibited food intake in wild-type and CB1-/- mice, but not in the double knockout mice. biospace.com This finding was unexpected, as it suggests that the hypophagic (appetite-reducing) effect of this compound may be mediated through the CB2 receptor or a combination of peripheral targets, rather than solely through the CB1 receptor it was designed to antagonize. biospace.com
The anabolic effects of this compound on muscle protein synthesis, which appear to be independent of PKA signaling, also point to the need for genetic studies. nih.gov Researchers have explicitly recommended that "future work applying genetic approaches should further uncover the signaling pathways via which this compound enhances muscle anabolism". nih.gov Creating specific knockout models, for instance by generating a cnr1 (CB1 receptor gene) knockout line, can provide definitive tools to dissect the on-target versus off-target effects of the compound. Such models would allow for a clearer distinction between CB1-dependent and CB1-independent mechanisms in various tissues. nih.gov
Clinical Translation and IND Filing
Despite promising preclinical results, this compound remains in the preclinical stage of development. As of late 2025, there is no public record of this compound entering human clinical trials or of an Investigational New Drug (IND) application being filed with regulatory bodies such as the U.S. Food and Drug Administration (FDA).
The development path for peripherally restricted CB1 antagonists is active, but challenging. For context, another peripherally restricted CB1R antagonist, JD5037 (also known as CRB-4001), has had an IND application approved by the FDA, illustrating a potential pathway for compounds in this class. nih.gov The transition from successful preclinical animal models to human trials involves extensive safety and toxicology studies, as well as optimization of drug formulation and bioavailability. The historical context of first-generation CB1 antagonists, which were withdrawn from the market due to severe psychiatric side effects, necessitates a particularly cautious and thorough approach to the clinical development of any new drug targeting the cannabinoid system. mdpi.com Future progress for this compound will depend on its ability to demonstrate a clear safety profile in advanced preclinical testing and secure the necessary investment and regulatory approval to initiate Phase 1 clinical trials.
Q & A
Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound on feeding behavior?
- Methodology : Use repeated-measures ANOVA with post-hoc tests (e.g., Tukey’s) to compare food intake at 1, 3, and 5 hours post-administration. Normalize data to baseline intake (e.g., % of vehicle control) to account for diet-specific variability .
- Example : this compound (10 mg/kg) reduces intake by 40% at 1 hour (p<0.001) and 35% at 5 hours (p<0.01) in rats, with no effect at 3 hours .
Advanced Research Questions
Q. How do this compound’s effects on food intake vary with dietary composition, and what mechanisms underlie this variability?
- Methodology : Conduct diet-switching experiments in rodents (standard chow vs. high-fat/high-carbohydrate diets) with continuous metabolic monitoring. Pair with RNA-seq of vagal neurons to identify gut-brain signaling pathways modulated by this compound .
- Contradictions : this compound suppresses high-fat/high-carb intake at 4–16 mg/kg (p<0.01) but only reduces standard chow intake at 16 mg/kg (p<0.05), suggesting diet-dependent efficacy mediated by peripheral endocannabinoid tone .
Q. What molecular pathways link this compound to improved insulin sensitivity and renal protection in metabolic syndrome models?
- Methodology : Use transcriptomic profiling (e.g., RNA-seq) in adipose/liver tissue to identify this compound-induced changes in PPARγ, UCP1, and TGFβ1 pathways. Validate via ELISA for inflammatory markers (e.g., TNF-α, albuminuria) in diabetic nephropathy models .
- Key Findings : this compound normalizes creatinine clearance (p<0.05), reduces renal collagen by 60%, and reverses PPARγ upregulation in obese rodents .
Q. How can researchers reconcile this compound’s cognitive-enhancing effects with its metabolic actions?
- Methodology : Perform sub-chronic dosing studies (7–14 days) in rodents, combining novel object recognition (NORT) and fear conditioning tests with metabolic phenotyping (e.g., glucose tolerance tests). Use β-adrenergic blockers (e.g., sotalol) to dissect peripheral vs. central mechanisms .
- Data : this compound enhances memory retention in NORT (p<0.002) without altering body weight, suggesting independent pathways for cognitive and metabolic effects .
Methodological Considerations
Q. What controls are essential when designing studies to assess this compound’s peripheral specificity?
- Include CB1/CB2 receptor knockout models to confirm target engagement. Use LC-MS/MS to validate drug distribution in plasma, brain, and peripheral tissues .
- Example: this compound suppresses feeding in CB1-KO mice (p<0.01) but not in CB1/CB2 double-KO models, implicating non-CB1 pathways in secondary effects .
Q. How should researchers address discrepancies in this compound’s efficacy across obesity models?
- Stratify results by diet type (e.g., high-fructose vs. high-fat) and disease duration. Use multivariate regression to adjust for confounding factors like baseline insulin resistance .
- Note: this compound reduces weight gain in diet-induced obese mice but not in genetically obese (e.g., ob/ob) models, highlighting context-dependent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
